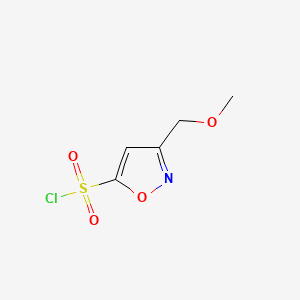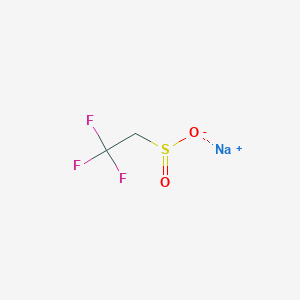![molecular formula C10H15F2N B13541936 8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
8,8-Difluorodispiro[3.1.36.14]decan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluorodispiro[3.1.36.14]decan-2-amine is a chemical compound with the molecular formula C10H16ClF2N and a molecular weight of 223.69 g/mol . It is known for its unique structure, which includes two fluorine atoms and a dispiro arrangement, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine atoms and form the dispiro structure. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
8,8-Difluorodispiro[3.1.36.14]decan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in its activity, influencing its binding affinity and reactivity. The pathways involved in its mechanism of action are still under investigation, but they are believed to include interactions with enzymes and receptors .
Comparison with Similar Compounds
8,8-Difluorodispiro[3.1.36.14]decan-2-amine can be compared with other similar compounds, such as:
8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine: This compound has a similar structure but with a different functional group.
8,8-Difluorodispiro[3.1.36.14]decan-2-one: This compound differs by having a ketone group instead of an amine.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of fluorine, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H15F2N |
|---|---|
Molecular Weight |
187.23 g/mol |
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decan-2-amine |
InChI |
InChI=1S/C10H15F2N/c11-10(12)5-9(6-10)3-8(4-9)1-7(13)2-8/h7H,1-6,13H2 |
InChI Key |
BHQQAWXQCBZLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
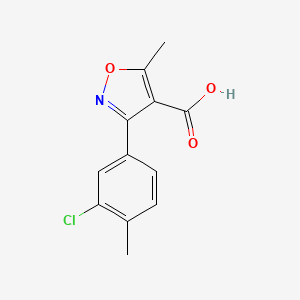
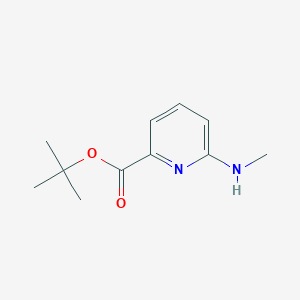
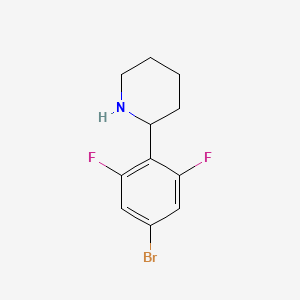
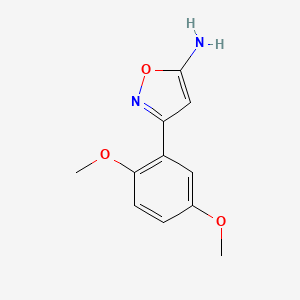
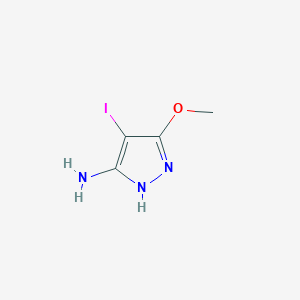
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
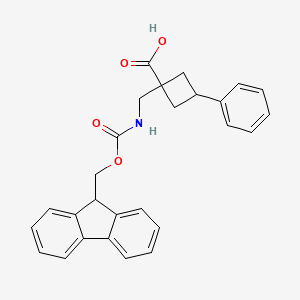
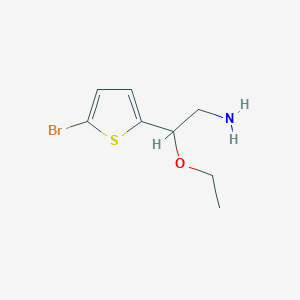
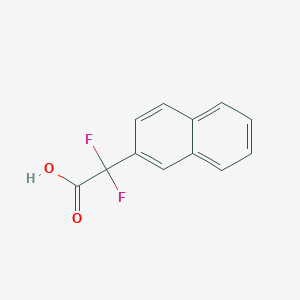
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
